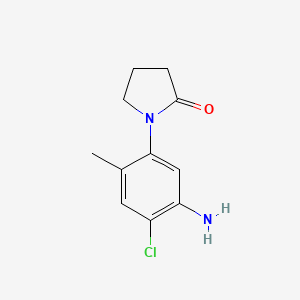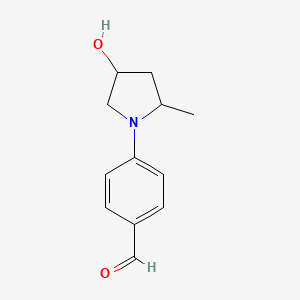
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a tert-butylamino group at the 3-position and a hydroxyl group at the 4-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine.
Hydroxylation at the 4-Position: The hydroxyl group at the 4-position can be introduced through oxidation reactions using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the tert-butylamino group may produce primary or secondary amines.
Scientific Research Applications
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a modulator of biological pathways.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-(tert-Butylamino)piperidin-4-ol: The enantiomer of the compound with different stereochemistry.
(3S,4S)-3-(Methylamino)piperidin-4-ol: A similar compound with a methylamino group instead of a tert-butylamino group.
(3S,4S)-3-(tert-Butylamino)piperidin-4-one: A related compound with a ketone group at the 4-position.
Uniqueness
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a tert-butylamino group and a hydroxyl group. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3S,4S)-3-(tert-butylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(2,3)11-7-6-10-5-4-8(7)12/h7-8,10-12H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
VFMVCVHSKJLQDA-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)N[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)NC1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)






![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)

![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)
